

# Technical Dossier: Benzyl (1-phenylcyclopropyl)carbamate (CAS 1324000-40-9)

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## Compound of Interest

Compound Name:	Benzyl (1-phenylcyclopropyl)carbamate
Cat. No.:	B567858

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A review of currently available scientific and technical information.

Audience: Researchers, scientists, and drug development professionals.

**Disclaimer:** This document summarizes publicly available information regarding **Benzyl (1-phenylcyclopropyl)carbamate**. Extensive searches of scientific literature, patent databases, and other technical resources have yielded limited specific data for this compound. The information presented herein is based on general chemical principles and data for structurally related compounds.

## Introduction

**Benzyl (1-phenylcyclopropyl)carbamate**, identified by the CAS number 1324000-40-9, is a chemical entity belonging to the carbamate class of organic compounds. Carbamates are esters of carbamic acid and are characterized by the  $-\text{OC(O)N}^<$  functional group. The structure of this particular molecule incorporates a benzyl protecting group and a unique 1-phenylcyclopropyl moiety. While the specific biological activities and therapeutic potential of this compound are not well-documented in publicly accessible literature, its structural features suggest potential applications in medicinal chemistry and drug design, possibly as an intermediate or a pharmacologically active agent itself.

## Chemical and Physical Properties

A summary of the basic chemical and physical properties for **Benzyl (1-phenylcyclopropyl)carbamate** is provided in the table below. This information is primarily sourced from chemical supplier databases.

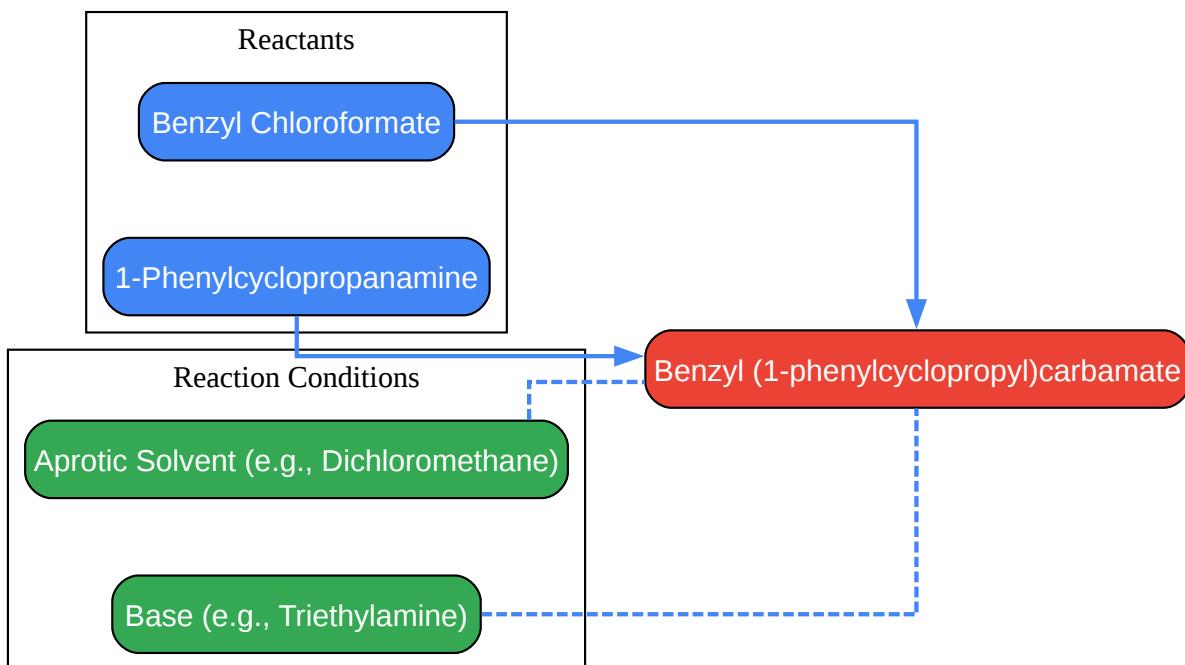
Property	Value	Source
CAS Number	1324000-40-9	<a href="#">[1]</a> <a href="#">[2]</a> <a href="#">[3]</a> <a href="#">[4]</a> <a href="#">[5]</a>
Molecular Formula	C <sub>17</sub> H <sub>17</sub> NO <sub>2</sub>	<a href="#">[1]</a> <a href="#">[3]</a> <a href="#">[4]</a>
Molecular Weight	267.32 g/mol	<a href="#">[1]</a> <a href="#">[3]</a> <a href="#">[4]</a>
IUPAC Name	Benzyl N-(1-phenylcyclopropyl)carbamate	<a href="#">[2]</a>
Canonical SMILES	C1CC1(C2=CC=CC=C2)NC(=O)OCC3=CC=CC=C3	<a href="#">[1]</a>
MDL Number	MFCD22205767	<a href="#">[1]</a>

## Synthesis and Manufacturing

Detailed, peer-reviewed synthetic protocols specifically for **Benzyl (1-phenylcyclopropyl)carbamate** are not readily available in the scientific literature. However, based on general principles of organic chemistry, a plausible synthetic route can be conceptualized.

Conceptual Synthesis Workflow:

The synthesis would likely involve the reaction of 1-phenylcyclopropanamine with a benzyl chloroformate in the presence of a suitable base to facilitate the carbamate bond formation.



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Figure 1: A conceptual workflow for the synthesis of **Benzyl (1-phenylcyclopropyl)carbamate**.

Experimental Protocol (Hypothetical):

- Preparation: To a solution of 1-phenylcyclopropanamine (1.0 eq) in anhydrous dichloromethane (DCM) under an inert atmosphere (e.g., nitrogen or argon), add a suitable organic base such as triethylamine (1.1 eq).
- Reaction: Cool the mixture to 0 °C in an ice bath. Slowly add benzyl chloroformate (1.05 eq) dropwise to the stirred solution.
- Monitoring: Allow the reaction to warm to room temperature and stir for several hours. Monitor the progress of the reaction by thin-layer chromatography (TLC).
- Work-up: Upon completion, quench the reaction with water or a dilute aqueous acid solution. Separate the organic layer, and wash it successively with brine.

- Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel to yield the desired **Benzyl (1-phenylcyclopropyl)carbamate**.

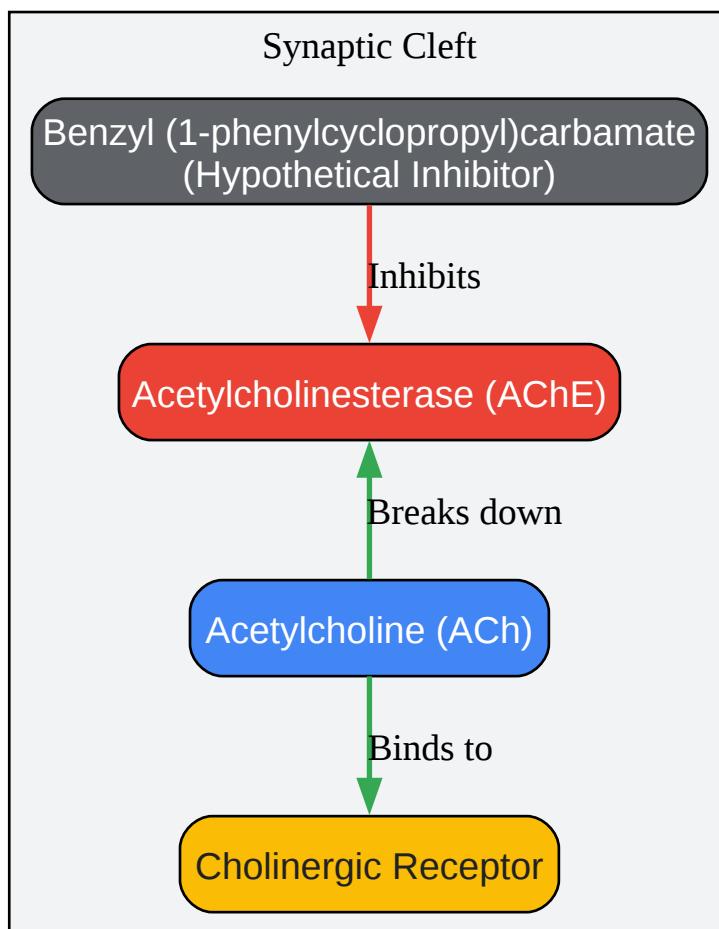
## Biological Activity and Mechanism of Action

As of the date of this report, there is no specific information in peer-reviewed journals or patent literature detailing the biological activity or mechanism of action of **Benzyl (1-phenylcyclopropyl)carbamate**.

The broader class of carbamates is known to include compounds with a wide range of biological activities. A well-established mechanism for some carbamates is the inhibition of acetylcholinesterase (AChE), an enzyme critical for the breakdown of the neurotransmitter acetylcholine. This inhibition leads to an accumulation of acetylcholine at the synaptic cleft, resulting in overstimulation of cholinergic receptors.

Potential Cholinergic Signaling Pathway Involvement (Hypothetical):

If **Benzyl (1-phenylcyclopropyl)carbamate** were to act as an acetylcholinesterase inhibitor, it would modulate cholinergic signaling.



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Figure 2: Hypothetical mechanism of action via acetylcholinesterase inhibition.

It is crucial to emphasize that this is a generalized mechanism for some carbamates and has not been experimentally validated for **Benzyl (1-phenylcyclopropyl)carbamate**. The unique 1-phenylcyclopropyl group could significantly alter its biological target and activity profile compared to other known carbamates.

## Quantitative Data

No quantitative data, such as  $IC_{50}$ ,  $K_i$ , or pharmacokinetic parameters, for **Benzyl (1-phenylcyclopropyl)carbamate** has been found in the public domain.

## Conclusion and Future Directions

**Benzyl (1-phenylcyclopropyl)carbamate** is a chemical compound for which detailed technical and biological data is currently lacking in publicly accessible scientific resources. While its chemical structure is defined and it is available from commercial suppliers, its synthesis, biological activity, and potential applications remain to be elucidated through dedicated research.

For researchers and drug development professionals interested in this molecule, the following steps would be necessary:

- Chemical Synthesis and Characterization: Develop and optimize a robust synthetic route and fully characterize the compound using modern analytical techniques (NMR, MS, HPLC).
- Biological Screening: Conduct a broad panel of in vitro assays to identify any potential biological targets and activities. This could include enzyme inhibition assays (e.g., against a panel of proteases, kinases, or esterases like AChE), receptor binding assays, and cell-based phenotypic screens.
- Mechanism of Action Studies: If a significant biological activity is identified, further experiments would be required to determine the specific molecular mechanism of action.

Without such foundational research, any discussion of the compound's utility remains speculative. This document serves as a summary of the currently available information and highlights the significant knowledge gaps that need to be addressed by future scientific investigation.

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